Compound Description: This compound serves as a cyclometalating ligand in the synthesis of blue to yellow ionic iridium (Ir) complexes. These complexes, particularly di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate (DTBP), demonstrate high photoluminescence quantum yield (PLQY) and remarkable external quantum efficiency (EQE) when incorporated into light-emitting electrochemical cells (LECs). []
Compound Description: This compound's crystal structure, characterized by X-ray diffraction, reveals the presence of two independent molecules in the asymmetric unit, each exhibiting similar conformations. The molecule features a chair conformation in the bridging piperidine ring and screw-boat conformations in the piperidin-2-one rings of the quinoline moiety. []
Compound Description: This compound's structure, determined by X-ray crystallography, reveals a planar triazole ring and a nonplanar overall molecular conformation due to the dihedral angles between the triazole ring and the benzene rings. []
Compound Description: This flurbiprofen derivative, synthesized from benzo[d]thiazol-2-amine and flurbiprofen, has been fully characterized using various spectroscopic techniques. []
Compound Description: This bio-functional hybrid compound, synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen, has been thoroughly characterized using 1H, 13C NMR, UV, and mass spectral data. []
Compound Description: Flurbiprofen, a commercially available drug, serves as a key starting material for synthesizing various acyl hydrazones that exhibit in vitro urease inhibitory activity. []
Compound Description: Synthesized by reacting amphetamine and flurbiprofen, this hybrid molecule was fully analyzed and characterized via 1H, 13C, UV, IR, HPLC, and mass spectral data. []
Compound Description: This compound is a direct precursor to a tripodal salicylaldehyde with a triphenylamine core and is considered a potential building block for multinuclear complexes and metal-organic frameworks. []
Compound Description: LY293111, an experimental anticancer agent, undergoes extensive metabolism, with glucuronidation being the primary metabolic pathway across various species. []
Compound Description: This amide, synthesized from tryptamine and flurbiprofen, contains a structural fragment similar to Brequinar, a compound investigated for potential use in SARS-CoV-2 treatment trials. []
Compound Description: This series of compounds, designed based on a mitochondrial-targeting strategy, demonstrates excellent fungicidal activity by accumulating in mitochondria and inhibiting complex II, leading to ROS explosion. The biphenyl-2-amine moiety plays a crucial role in their activity. []
Compound Description: This compound exhibits potent tumoricidal activity by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. NSC 368390 effectively depletes intracellular pools of uridine 5'-triphosphate and cytidine 5'-triphosphate, critical precursors for RNA and DNA synthesis, ultimately leading to cell death. [, ]
Compound Description: CHF5074 acts as a γ-secretase modulator and effectively reduces brain β-amyloid (Aβ) pathology in a transgenic mouse model of Alzheimer's disease without inducing peripheral toxicity or interfering with Notch signaling. It achieves this by reducing Aβ40 and Aβ42 secretion, potentially offering a promising therapeutic avenue for Alzheimer's disease. []
Compound Description: Synthesized from flurbiprofen, these derivatives show promising in vitro anticancer activity against human prostatic tumor (PC-3) and glioma cell line (LN68). Molecular docking studies suggest their potential as HIV protease inhibitors. []
Compound Description: This compound serves as an intermediate in the synthesis of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, a triarylamino derivative valuable for organic photovoltaic materials. []
Compound Description: This compound, containing N,N-diarylthiophen-2-amine units, holds potential applications in optoelectronic devices. []
1,1‘-Biphenyl-3,3‘-dicarboxylate (3,3‘-bpda)
Compound Description: This dicarboxylic acid acts as a bridging ligand in the construction of diverse cadmium(II) coordination polymers. Its conformational flexibility, adopting either cis or trans conformations, leads to the formation of distinct structural motifs and potentially influences the properties of the resulting materials. []
Compound Description: These enantiomers, particularly the (S)-enantiomer (SDZ EAB 515), exhibit potent and selective competitive NMDA antagonist properties. []
3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine
Compound Description: This compound serves as a crucial intermediate in the synthesis of Fluxapyroxad, a succinate dehydrogenase inhibitor fungicide. []
Compound Description: This compound represents an improved thrombopoietin analog. [, , ]
Compound Description: This compound and its salts are synthesized and characterized for their potential pharmaceutical properties. []
1,1′-Biphenyl-2,2′,6,6′-tetrol
Compound Description: This compound serves as a precursor to the “double strained alkyne” 3, which demonstrates efficient reactivity in strain-promoted azide-alkyne cycloaddition reactions with azides. []
1,1'-Biphenyl-4-sulfonamides
Compound Description: This class of compounds, particularly those with 4'-substituted 1,1'-biphenyl-4-sulfonamides incorporating a 2″- or 3″-amino- or carboxyphenyl unit (compounds 1-11), exhibit potent and selective inhibition of human carbonic anhydrase II (CA II) with subnanomolar K I values. Their selectivity for CA II over CA IX makes them potential candidates for treating ocular pathologies like glaucoma. []
Compound Description: These sulfonylated aromatic amine derivatives are synthesized through a convergent paired electrochemical process involving the anodic oxidation of N,N′-diphenylbenzidine in the presence of sulfinic acids. []
Compound Description: These compounds are 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, with intrinsic activity significantly enhanced by specific substitutions (chloro or methyl at 3 and 5 positions, fluoro at 4' position) on the biphenyl moiety. []
Compound Description: This compound demonstrates potent inhibition of c-Myc–Max dimerization, a key process in the oncogenic activity of c-Myc. It acts by binding and stabilizing c-Myc in its monomeric form, leading to the inhibition of c-Myc-driven cell proliferation and suggesting its potential as an anticancer agent. []
Compound Description: These heterocyclic compounds are synthesized using Schiff bases derived from 1,1’-biphenyl-4,4’-diamine, showcasing their versatility in synthetic chemistry. []
Compound Description: These analogues induce DNA interstrand cross-link (ICL) formation upon irradiation. Their efficiency and reaction rate depend on the specific leaving group and substituent, with nitrophenyl and specific leaving groups like acetate, ether, or triphenylphosphonium salt resulting in high ICL efficiency. []
Compound Description: These two-dimensional coordination polymers feature di- or trinuclear metal clusters as secondary building units (SBUs), constructed using 1,1′-biphenyl-3,3′-dicarboxylic acid (H2L) as a bridging ligand. The magnetic properties of these polymers vary depending on the metal ions and their coordination environments. []
Compound Description: These complexes form one- to three-dimensional assemblies with uranyl ions, displaying structural diversity and varying emission properties depending on the presence of additional metal cations (Ni2+, Cu2+, Dy3+). []
Perfluoro-1,1′-biphenyl
Compound Description: This perfluorinated compound exhibits weak anion–π interactions in the solid state, as revealed by single-crystal X-ray diffraction studies of its salt derivatives. []
Compound Description: DPC423 is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It exhibits a complex metabolic profile with unusual metabolic pathways, including the formation of novel glutamate conjugates and GSH adducts, highlighting the complexity of drug metabolism and potential for drug-drug interactions. [, , , ]
Compound Description: DPC602 is another potent, selective, and orally bioavailable factor Xa inhibitor with a similar structure to DPC423. It demonstrates excellent efficacy in a rabbit model of arteriovenous shunt thrombosis. [, ]
Compound Description: These compounds, synthesized from 1-(1,1'-biphenyl-4-yl)-3-arylprop-2-en-1-ones and N-methyl thiourea, exhibit moderate antimicrobial activity against both bacteria and fungi in vitro. []
Compound Description: MK-0686, a potent bradykinin B1 receptor antagonist, exhibits autoinduction of its own metabolism in rhesus monkeys. This effect is attributed to the induction of CYP2C75, a P450 enzyme primarily responsible for the oxidative metabolism of MK-0686 in rhesus liver microsomes. []
Compound Description: T-2328 is a potent and selective brain-penetrating antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits potent antiemetic effects in animal models, suggesting its potential as a novel therapeutic agent for treating chemotherapy-induced emesis. []
Compound Description: LAF237, a dipeptidyl peptidase IV inhibitor, increases pancreatic islet β-cell area and function in db/db mice when administered in combination with valsartan. This combination therapy improves glucose homeostasis by enhancing β-cell proliferation and reducing ROS-induced islet apoptosis and fibrosis, highlighting its potential for treating type 2 diabetes mellitus. []
Compound Description: Valsartan, an angiotensin II type 1 receptor (AT1R) antagonist, enhances pancreatic islet morphology and function when combined with LAF237. This combination therapy shows promise in improving pancreatic β-cell structure and function, highlighting its potential for treating type 2 diabetes mellitus. []
Compound Description: Compound 10, the active enantiomer of SHA 68, exhibits potent antagonist activity against the neuropeptide S receptor (NPSR). Its enantiomer, compound 10a, shows negligible activity. []
Overview
4-Fluoro-[1,1'-biphenyl]-3-amine is an organic compound classified within the biphenyl family, characterized by its unique structure featuring two connected benzene rings. The compound contains a fluorine atom at the para position (4-position) and an amine group at the meta position (3-position) of one of the benzene rings. This structural arrangement imparts distinctive chemical properties that are of significant interest in various scientific fields, including medicinal chemistry and materials science.
Source and Classification
The compound has the chemical formula C12H10FN and a CAS number of 478403-55-3. It falls under the category of halogenated amines, which are often studied for their reactivity and potential applications in drug development and material synthesis.
Synthesis Analysis
Methods
The synthesis of 4-Fluoro-[1,1'-biphenyl]-3-amine typically involves two main steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated benzene (such as 4-fluorobromobenzene) is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. This step is crucial for establishing the biphenyl structure.
Introduction of the Amine Group: The amine group is introduced via nucleophilic aromatic substitution, where an appropriate amine reacts with the biphenyl precursor to replace a leaving group (often a halide) with an amine functional group.
Technical Details
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.
Conditions: The reactions are typically conducted under inert atmospheres to prevent oxidation and moisture interference.
Molecular Structure Analysis
Data
Molecular Weight: 201.22 g/mol
Melting Point: Specific data on melting point is not widely reported but can be inferred from related compounds.
NMR Spectroscopy: Proton NMR shows characteristic signals corresponding to aromatic protons and the amine group.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-[1,1'-biphenyl]-3-amine can undergo several types of chemical reactions:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amines.
Substitution Reactions: The fluorine atom can be replaced by nucleophiles such as hydroxyl or alkoxy groups.
Technical Details
Common Reagents for Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Common Reducing Agents: Iron powder or sodium borohydride for reducing nitro groups back to amines.
Substitution Conditions: Often performed in basic media using nucleophiles like sodium hydroxide.
Mechanism of Action
The mechanism of action for 4-Fluoro-[1,1'-biphenyl]-3-amine primarily involves its interaction with biological targets. It has been studied for potential antimicrobial and anticancer activities. The fluorine atom enhances lipophilicity, facilitating membrane penetration, while the amine group may participate in hydrogen bonding with biological macromolecules.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a solid at room temperature.
Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Reactivity: Reacts readily with electrophiles due to the presence of the nucleophilic amine group.
Relevant data from studies indicate that compounds similar to 4-Fluoro-[1,1'-biphenyl]-3-amine exhibit significant reactivity profiles that make them suitable for further functionalization in synthetic chemistry.
Applications
4-Fluoro-[1,1'-biphenyl]-3-amine has diverse applications across several scientific domains:
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biological Research: Investigated for potential therapeutic applications due to its antimicrobial and anticancer properties.
Medicinal Chemistry: Explored in drug development processes aimed at creating pharmaceuticals with enhanced efficacy and reduced side effects.
Material Science: Utilized in producing advanced materials such as liquid crystals and polymers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.